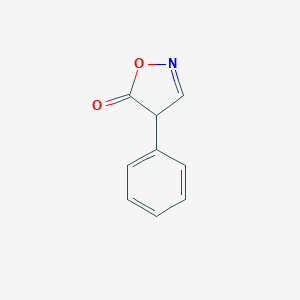

4-phenylisoxazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16864-15-6 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-phenyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H |

InChI Key |

HNFWHIIUEKQXCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C=NOC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C2C=NOC2=O |

Synonyms |

5(4H)-Isoxazolone,4-phenyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Phenylisoxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-phenylisoxazol-5(4H)-one (CAS No. 1076-59-1). This heterocyclic compound is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including enzyme inhibition relevant to cancer and dermatology. This document consolidates key data on its physical and spectroscopic properties, details experimental protocols for its synthesis, and explores its tautomeric nature. Furthermore, it visualizes potential signaling pathways influenced by its derivatives, offering insights for future drug development endeavors.

Chemical Structure and Properties

3-Phenylisoxazol-5(4H)-one is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. Its structure is characterized by a phenyl group at position 3. It is important to note that this compound exists in a tautomeric equilibrium with other forms, most notably 5-hydroxy-3-phenylisoxazole and 4-phenylisoxazol-5(4H)-one. The 3-phenyl-5(4H)-isoxazolone form is generally the most stable and commonly cited structure.

Tautomerism

The tautomeric forms of 3-phenylisoxazol-5(4H)-one are crucial to its reactivity and biological activity. The equilibrium between the keto (3-phenylisoxazol-5(4H)-one) and enol (5-hydroxy-3-phenylisoxazole) forms is a key characteristic.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-phenylisoxazol-5(4H)-one.

| Property | Value | Reference |

| CAS Number | 1076-59-1 | [1][2][3][4] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][2][4] |

| Melting Point | 155-158 °C | [4] |

| Boiling Point (est.) | 248.1 ± 23.0 °C at 760 Torr | |

| Solubility | Slightly soluble in water (4.8 g/L at 25 °C) | [2] |

| Appearance | Light beige to pale pink crystalline solid | [2][3] |

| pKa (est.) | Data not readily available | |

| XLogP3-AA | 1.8 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 3-phenylisoxazol-5(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| ¹H NMR | CDCl₃ | Signals corresponding to the phenyl and isoxazole ring protons are observed. | [2] |

| ¹³C NMR | DMSO-d₆ | Signals for the carbonyl carbon and carbons of the phenyl and isoxazole rings are present. | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenylisoxazol-5(4H)-one typically shows characteristic absorption bands for the carbonyl group (C=O) and the C=N bond of the isoxazole ring.[1]

Mass Spectrometry (MS)

Mass spectral data confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[1]

Experimental Protocols

Synthesis of 3-Phenylisoxazol-5(4H)-one

A common and efficient method for the synthesis of 3-phenylisoxazol-5(4H)-one and its derivatives is a one-pot, three-component reaction.[5][6]

Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable aromatic aldehyde (e.g., benzaldehyde for derivatives)

-

A base catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)[7]

-

Ethanol (refluxing)

Procedure:

-

To a solution of ethyl benzoylacetate (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and DABCO (15 mol%).

-

Reflux the reaction mixture for the appropriate time (monitored by TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylidene-3-phenylisoxazol-5-one.

Biological Activity and Signaling Pathways

While 3-phenylisoxazol-5(4H)-one itself has limited reported biological activity, its derivatives are of significant interest in drug discovery.

Tyrosinase Inhibition and Melanogenesis

Certain (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] This suggests potential applications in the treatment of hyperpigmentation disorders. The mechanism of action is believed to be competitive inhibition, where the compound binds to the active site of the tyrosinase enzyme.[1]

Acetyl-CoA Carboxylase (ACC) Inhibition and Anticancer Potential

Derivatives of 4-phenoxy-phenyl isoxazoles have been investigated as inhibitors of acetyl-CoA carboxylase (ACC).[8] ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation.[9] Inhibition of ACC can lead to decreased levels of malonyl-CoA, cell cycle arrest, and apoptosis in cancer cells.[8][9]

Conclusion

3-Phenylisoxazol-5(4H)-one is a versatile heterocyclic compound with a rich chemistry and significant potential in the development of new therapeutic agents. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the design of novel enzyme inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.

References

- 1. The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Isoxazolone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolone nucleus, a five-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its versatile structure has been extensively explored, leading to the development of numerous derivatives with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological significance of the isoxazolone core, detailing key mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Isoxazolone derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanisms of Anticancer Action

1.1.1. Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Isoxazolone-containing compounds, such as NVP-AUY922, have been developed as potent Hsp90 inhibitors.[2][3] By binding to the ATP-binding pocket of Hsp90, these derivatives disrupt the chaperone's function, leading to the degradation of client proteins essential for tumor survival and proliferation. This disruption of the Hsp90--client protein signaling cascade ultimately triggers cell cycle arrest and apoptosis.[1][4]

1.1.2. Disruption of Microtubule Dynamics: Microtubules are critical components of the cytoskeleton, playing a vital role in cell division. Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization.[5][6] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[6] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]

1.1.3. Induction of Apoptosis: A common downstream effect of many anticancer isoxazolone derivatives is the induction of programmed cell death, or apoptosis.[7][8] This is often achieved through the activation of caspase cascades, which are a family of proteases that execute the apoptotic process.[9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative isoxazolone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | MCF-7 (Breast) | 2.63 | [10] |

| 5 | MCF-7 (Breast) | 3.09 | [10] |

| 15a | HeLa (Cervical) | 0.4 | [5] |

| 15b | HeLa (Cervical) | 1.8 | [5] |

| 15e | HeLa (Cervical) | 1.2 | [5] |

| Compound 15 | MCF-7 (Breast), HeLa (Cervical) | Significant Inhibition | [2] |

| Compound 22 | Human Tumor Cell Lines | Potent Cytotoxicity | [2] |

| Compound 24 | Breast and Prostate Cancer Cells | Antiproliferative Activity | [2] |

| Compound 27 | - | Broad-spectrum MMP inhibitor | [2] |

| Compound 29 | TT Cell Lines | Induces apoptosis and growth inhibition | [2] |

| Compound 40 | MCF-7 (Breast) | 3.97 | [11] |

| Compound 6 | MCF-7 and BT-474 (Breast) | 0.5 | [11] |

| Compound 37 | MCF-7 (Breast) | 7.9 | [11] |

| 4a-e | U87 (Glioblastoma) | 42.8 - 67.6 | [11] |

| 1d | MDA-MB 231 (Breast) | 46.3 µg/mL | [12] |

Experimental Protocols

1.3.1. MTT Assay for Cell Viability:

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isoxazolone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

1.3.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the isoxazolone derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13][14]

1.3.3. Tubulin Polymerization Assay:

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

-

Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and the isoxazolone derivative at various concentrations.

-

Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the extent of tubulin polymerization.[15][16]

Signaling Pathway and Workflow Diagrams

Caption: Hsp90 Inhibition by Isoxazolone Derivatives.

Caption: Tubulin Polymerization Inhibition Workflow.

Antimicrobial Activity: Combating Pathogenic Microbes

The isoxazolone scaffold is a key component in a variety of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[17][18]

Mechanisms of Antimicrobial Action

The precise mechanisms of action for many isoxazolone-based antimicrobial agents are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.[15] The presence of specific substituents on the isoxazolone ring can significantly influence the antimicrobial spectrum and potency.[18]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative isoxazolone derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4e | Candida albicans | 6 - 60 | [19][20] |

| 4g | Candida albicans | 6 - 60 | [19][20] |

| 4h | Candida albicans | 6 - 60 | [19][20] |

| - | Bacillus subtilis | 10 - 80 | [19][20] |

| - | Escherichia coli | 30 - 80 | [19][20] |

| 18a | Streptococcus pyogenes | 0.50 | [21] |

| 18a, 18b | Streptococcus pneumoniae | 0.13 | [21] |

| 18c | Haemophilus influenzae | 0.13 | [21] |

| 19 | Staphylococcus aureus | 2 | [21] |

| 19 | MRSA | 2 | [21] |

| 19 | Enterococcus faecalis | 4 | [21] |

| 19 | Streptococcus pneumoniae | 2 | [21] |

| PUB9 | Staphylococcus aureus | >1000 times lower than others | [22] |

Experimental Protocols

2.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the isoxazolone derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Experimental Workflow Diagram

Caption: Antimicrobial Activity Testing Workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isoxazolone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory pathway.[23][24]

Mechanisms of Anti-inflammatory Action

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many isoxazolone derivatives exhibit inhibitory activity against both COX-1 and COX-2, with some showing selectivity for COX-2.[10][24] By blocking the production of prostaglandins, these compounds can effectively reduce inflammation and pain.

3.1.2. Inhibition of Lipoxygenase (LOX): The LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Some isoxazolone derivatives have been found to inhibit LOX enzymes, further contributing to their anti-inflammatory effects.[24]

3.1.3. Suppression of Pro-inflammatory Cytokines: Certain isoxazolone derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[23]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of representative isoxazolone derivatives.

| Compound ID | Assay | Activity | Reference |

| C6 | COX-2 Inhibition | IC50 = 0.85 ± 0.04 µM | [10] |

| C5 | COX-2 Inhibition | IC50 = 0.85 ± 0.04 µM | [10] |

| C3 | COX-2 Inhibition | IC50 = 0.93 ± 0.01 µM | [10] |

| 2b | LOX and COX-2 Inhibition | Significant | [24] |

| 7a | Carrageenan-induced paw edema | 51% inhibition | [23] |

| 5b | Carrageenan-induced paw edema | 75.68% (2h), 76.71% (3h) inhibition | [5] |

| 5c | Carrageenan-induced paw edema | 74.48% (2h), 75.56% (3h) inhibition | [5] |

| 5d | Carrageenan-induced paw edema | 71.86% (2h), 72.32% (3h) inhibition | [5] |

Experimental Protocols

3.3.1. Carrageenan-Induced Paw Edema in Rats:

This in vivo model is used to assess the anti-inflammatory activity of compounds.

-

Animal Dosing: Administer the isoxazolone derivative or a control vehicle to rats.

-

Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.[25][26]

-

Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.[25]

-

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

3.3.2. In Vitro COX-1/COX-2 Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Incubation: Incubate the enzyme with the isoxazolone derivative at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA).[10][15] The IC50 value is the concentration of the compound that causes 50% inhibition of enzyme activity.

Signaling Pathway and Workflow Diagrams

References

- 1. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. biologi.ub.ac.id [biologi.ub.ac.id]

- 14. kumc.edu [kumc.edu]

- 15. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]

- 16. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 17. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isoxazol-5(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of isoxazol-5(4H)-one derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Isoxazol-5(4H)-ones are a class of five-membered nitrogen- and oxygen-containing heterocycles that have garnered significant attention due to their presence in a wide array of bioactive compounds.[1][2][3] The isoxazole ring is a key pharmacophore, and its derivatives have shown diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][4]

Historical Perspective: From Early Syntheses to Modern Methodologies

The synthesis of isoxazol-5(4H)-one derivatives has evolved significantly since the initial reports. Early methods often involved multi-step procedures with harsh reaction conditions. A notable early synthesis of a 3-methylisoxazol-5-one was reported by Michael Cocivera and co-workers in 1976, which was limited to the reaction of ethylbenzoylacetate and hydroxylamine hydrochloride.[5] Later, in 1993, Villemin and his team developed a two-step preparation of 3-phenyl-4-arylmethylene isoxazol-5-ones.[5] This method involved the initial formation of a 3-phenylisoxazol-5-one intermediate, followed by a Knoevenagel condensation with aldehydes.[5]

The turn of the 21st century saw a paradigm shift towards the development of more efficient and environmentally friendly synthetic protocols. A major breakthrough was the popularization of one-pot, three-component reactions for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.[5][6][7] This approach, which involves the simultaneous reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, has become the cornerstone of modern isoxazol-5(4H)-one synthesis due to its high atom economy, procedural simplicity, and the ability to generate molecular diversity.[2][7]

Modern Synthetic Methodologies: The Rise of Green Chemistry

Contemporary research in the synthesis of isoxazol-5(4H)-one derivatives is heavily influenced by the principles of green chemistry.[2][7][8] This has led to the development of numerous protocols that utilize milder reaction conditions, eco-friendly solvents like water and glycerol, and a wide variety of catalysts to improve reaction efficiency and sustainability.[1][2][6][7]

Catalytic Innovations

A plethora of catalysts have been explored to facilitate the one-pot synthesis of isoxazol-5(4H)-ones. These range from simple bases like pyridine to a diverse array of more sophisticated systems, including:

-

Basic Salts: Sodium sulfide, sodium benzoate, sodium citrate, and sodium tetraborate have all been successfully employed.[6][9]

-

Organocatalysts: Amino acids such as L-valine and weak organic acids like citric acid and tartaric acid have proven to be effective and environmentally benign catalysts.[5][7][10]

-

Nanocatalysts and Solid Supports: To enhance catalyst recovery and reusability, researchers have utilized catalysts immobilized on solid supports, such as amine-functionalized cellulose and nano-silica sulfuric acid.[1][11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[4][5]

The following diagram illustrates the general workflow for the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives.

Caption: General workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of various isoxazol-5(4H)-one derivatives as reported in the literature.

Table 1: Comparison of Catalysts for the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

| Catalyst | Solvent | Temperature | Time (min) | Yield (%) | Reference |

| L-valine | Ethanol | Reflux | <4 | 95 | [5] |

| Citric Acid | Water | Room Temp. | 300 | 90 | [7] |

| Tartaric Acid | Water | 70°C | 45 | 92 | [10] |

| Cell-Pr-NH2 | Water | Room Temp. | 25 | 98 | [1] |

| Gluconic Acid | GAAS | 70°C | 45 | 94 | [8] |

Table 2: Substrate Scope for the Synthesis of Isoxazol-5(4H)-one Derivatives using Cell-Pr-NH2 Catalyst in Water at Room Temperature

| Aldehyde | β-keto ester | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | 20 | 96 | [1] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 30 | 94 | [1] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 35 | 92 | [1] |

| Thiophen-2-carbaldehyde | Ethyl acetoacetate | 40 | 90 | [1] |

| Benzaldehyde | Ethyl 4-chloroacetoacetate | 25 | 95 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of isoxazol-5(4H)-one derivatives.

General Procedure for the Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using an Amine-Functionalized Cellulose Catalyst[1]

A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), an aldehyde derivative (1 mmol), and a catalytic amount of amine-functionalized cellulose (Cell-Pr-NH2, 14 mg) in water (10 mL) is stirred at room temperature.[1] The completion of the reaction is monitored by thin-layer chromatography (TLC) analysis. Upon completion, the precipitate formed is filtered off, washed with ethanol (3 x 10 mL), and air-dried to yield the pure isoxazol-5(4H)-one product.[1]

L-valine-mediated Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones[5]

In a round-bottom flask, an aldehyde (1 mmol), an alkyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and L-valine (0.1 mmol) are taken in ethanol (4 mL). The reaction mixture is refluxed for the time specified (typically less than 4 minutes). After completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and dried to afford the desired isoxazol-5(4H)-one.

Green Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using Gluconic Acid Aqueous Solution[8]

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) is stirred in a 50 wt% gluconic acid aqueous solution (GAAS) (5 mL) at 70°C.[8] The progress of the reaction is monitored by TLC. After completion (typically within 45 minutes), the reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is concentrated under reduced pressure to obtain the crude solid product, which is then purified by crystallization from ethanol.[8]

Signaling Pathways and Biological Applications

While the primary focus of this guide is on the discovery and synthesis of isoxazol-5(4H)-one derivatives, it is important to note their potential in drug discovery. The isoxazole nucleus is a versatile scaffold that can be functionalized to interact with various biological targets. Further research is needed to fully elucidate the specific signaling pathways modulated by these compounds and to translate their in vitro activities into therapeutic applications. The development of efficient and diverse synthetic routes, as detailed in this guide, is a critical first step in this endeavor.

The following diagram depicts a conceptual relationship between the synthesis of isoxazol-5(4H)-one derivatives and their potential application in drug discovery.

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]

- 8. acgpubs.org [acgpubs.org]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.me [isca.me]

- 11. researchgate.net [researchgate.net]

4-Phenylisoxazol-5(4H)-one: A Technical Whitepaper on Speculative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylisoxazol-5(4H)-one is a heterocyclic compound belonging to the isoxazolone class of molecules. While direct research into its specific mechanism of action is limited, the broader family of isoxazole and isoxazolone derivatives has demonstrated a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on related compounds to speculate on the potential mechanisms of action for this compound. This document explores plausible targets, including protein kinases, acetyl-CoA carboxylase, and topoisomerase I, providing a foundational framework for future research and drug development efforts. Detailed experimental protocols and data from analogous compounds are presented to guide hypothesis testing and validation.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6] The isoxazol-5(4H)-one core, a key feature of the title compound, is also present in various biologically active molecules.[7][8][9][10] This whitepaper aims to provide a comprehensive overview of potential mechanisms of action for this compound by drawing parallels with structurally related and well-characterized isoxazole derivatives. The speculative pathways presented herein are intended to serve as a roadmap for researchers investigating the therapeutic potential of this compound.

Speculative Mechanisms of Action

Based on the established biological activities of isoxazole-containing molecules, we speculate that this compound may exert its effects through one or more of the following mechanisms.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets. Several isoxazole derivatives have been identified as potent protein kinase inhibitors.[11][12][13]

Rationale for Speculation: The planar phenyl and isoxazolone rings of this compound may allow it to fit into the ATP-binding pocket of various kinases, a common feature of many kinase inhibitors. Structurally similar 3,4-diaryl isoxazoles are known to inhibit kinases such as p38α MAP kinase and Casein Kinase 1 (CK1).[13] Furthermore, other isoxazole derivatives have shown inhibitory activity against c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[11][12]

Potential Signaling Pathway Involvement:

Caption: Speculative inhibition of kinase signaling pathways by this compound.

Quantitative Data for Representative Isoxazole-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3,4-Diaryl-isoxazole | CK1δ | 33 | [13] |

| 4-(Isoxazol-3-yl)pyridin-2-amine | JNK3 | 100-1000 | [11] |

| Isoxazole Derivative | EGFR-TK | 54 | [12] |

Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of ACC has therapeutic potential in metabolic diseases and cancer.

Rationale for Speculation: A series of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of ACC.[14][15] Although this compound lacks the phenoxy-phenyl moiety, the core isoxazole structure is present, suggesting a potential for interaction with the ACC active site.

Potential Metabolic Pathway Involvement:

Caption: Speculative inhibition of the fatty acid synthesis pathway via ACC.

Quantitative Data for Representative Isoxazole-Based ACC Inhibitors:

| Compound | Target | IC50 (nM) | Reference |

| Compound 6g (4-phenoxy-phenyl isoxazole derivative) | hACC1 | 99.8 | [15] |

| CP-640186 (Reference Compound) | hACC1 | 108.9 | [15] |

Inhibition of Topoisomerase I

Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of Top1, known as Top1 poisons, trap the enzyme-DNA cleavage complex, leading to DNA damage and cell death. This mechanism is exploited by several anticancer drugs.

Rationale for Speculation: The planar, heterocyclic nature of the phenylpyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, which is structurally related to known Top1 poisons, has been shown to be a suitable framework for the development of Top1 inhibitors.[16][17] The this compound structure, with its fused ring system, may also possess the ability to intercalate into DNA or interact with the Top1-DNA complex.

Potential DNA Replication/Transcription Interference:

Caption: Speculative stabilization of the Top1-DNA cleavage complex.

Quantitative Data for Representative Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one-Based Top1 Inhibitors:

| Compound | Activity | Concentration (µM) | Reference |

| Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives | Top1 Inhibition | 1-100 | [16] |

Proposed Experimental Protocols

To validate the speculative mechanisms of action for this compound, the following experimental protocols, adapted from literature on similar compounds, are proposed.

Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against a panel of protein kinases.

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT), and this compound dissolved in DMSO.

-

Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, add the kinase and the test compound to the kinase buffer. Incubate for a specified time (e.g., 10 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. e. Terminate the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). f. Detect the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on ACC activity.

Methodology:

-

Reagents: Recombinant human ACC1, acetyl-CoA, ATP, sodium bicarbonate, assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA), and this compound in DMSO.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, combine the assay buffer, ACC1 enzyme, and the test compound. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate. d. Incubate for 30 minutes at 37°C. e. Stop the reaction and measure the amount of ADP produced using a detection kit (e.g., ADP-Glo™ Assay).[18][19] f. Read the luminescence on a plate reader.

-

Data Analysis: Determine the percentage of ACC inhibition at each compound concentration and calculate the IC50 value.

Topoisomerase I DNA Cleavage Assay

This assay determines if this compound can stabilize the Top1-DNA cleavage complex, a hallmark of Top1 poisons.[20][21][22]

Methodology:

-

Reagents: Supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine), this compound in DMSO, and a known Top1 poison (e.g., camptothecin) as a positive control.

-

Procedure: a. In a microcentrifuge tube, incubate the supercoiled DNA with Top1 and varying concentrations of the test compound for 30 minutes at 37°C. b. Terminate the reaction by adding SDS and proteinase K. c. Analyze the DNA products by agarose gel electrophoresis. d. Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: An increase in the amount of nicked (open circular) DNA in the presence of the compound compared to the enzyme-only control indicates stabilization of the cleavage complex and potential Top1 inhibitory activity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the biological activities of the isoxazole scaffold provides a strong foundation for targeted investigation. The speculative mechanisms proposed in this whitepaper—inhibition of protein kinases, acetyl-CoA carboxylase, and topoisomerase I—represent plausible starting points for experimental validation.

Future research should focus on:

-

In vitro screening: Testing this compound against a broad panel of kinases, as well as in ACC and Top1 activity assays.

-

Cell-based assays: Evaluating the effect of the compound on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.

-

Structural biology: Determining the co-crystal structure of this compound with its identified target(s) to understand the molecular basis of interaction.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

By systematically exploring these avenues, the scientific community can uncover the therapeutic potential of this compound and pave the way for the development of novel therapeutics.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of non-camptothecin Topoisomerase I (Top1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one: a suitable scaffold for the development of noncamptothecin topoisomerase I (Top1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 21. DNA cleavage assay for the identification of topoisomerase I inhibitors [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Phenylisoxazol-5(4H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties, synthesis, and structural characteristics of 4-phenylisoxazol-5(4H)-one. This compound belongs to the isoxazolone class of heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While extensive spectroscopic data for substituted derivatives are available, this guide focuses on the parent compound, this compound, providing the most relevant available data and outlining general experimental procedures for its synthesis and characterization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . The structure consists of a five-membered isoxazolone ring with a phenyl group attached at the 4-position. The molecule exists in tautomeric forms, with the 5(4H)-one (keto) form being a common representation.

Below is a diagram illustrating the chemical structure of this compound with atom numbering for spectroscopic reference.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

Direct, high-resolution spectroscopic data for the unsubstituted this compound is not widely published. However, data is available for closely related analogs. The following tables summarize the expected and reported spectroscopic characteristics based on available information for 3-phenylisoxazol-5(4H)-one, a closely related isomer, and other similar structures.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazolone ring and the phenyl substituent.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| CH₂ (C4) | ~ 3.5 - 4.5 | Singlet | Methylene protons on the isoxazolone ring. |

| Aromatic-H | ~ 7.2 - 7.8 | Multiplet | Protons of the phenyl group. |

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (C5) | ~ 170 - 180 | Carbonyl carbon of the isoxazolone ring. |

| C=N (C3) | ~ 155 - 165 | Imine carbon of the isoxazolone ring. |

| Aromatic-C | ~ 125 - 135 | Carbons of the phenyl group. |

| CH₂ (C4) | ~ 40 - 50 | Methylene carbon on the isoxazolone ring. |

Note: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | 1750 - 1780 | Strong |

| C=N | 1620 - 1680 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 161 |

| Key Fragments | m/z 105 (C₆H₅CO⁺), m/z 77 (C₆H₅⁺) |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of isoxazol-5(4H)-one derivatives is the one-pot, three-component condensation reaction.[2][3][4][5][6] A plausible synthetic route for this compound would involve the reaction of a phenyl-substituted β-ketoester, such as ethyl benzoylacetate, with hydroxylamine hydrochloride in the presence of a suitable base and solvent.

Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium acetate, DABCO)

-

Solvent (e.g., ethanol, water)

Procedure:

-

To a solution of ethyl benzoylacetate (1 equivalent) in the chosen solvent, add hydroxylamine hydrochloride (1 equivalent) and the base (1-2 equivalents).

-

The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Protocol

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (phasing, baseline correction, and integration) and assign the peaks to the corresponding protons and carbons in the molecule.

-

-

Infrared Spectroscopy:

-

Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry:

-

Introduce a sample of the purified product into the mass spectrometer.

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to further confirm the structure.

-

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion

This technical guide provides a summary of the key spectroscopic features and a plausible synthetic route for this compound. While direct and comprehensive experimental data for this specific unsubstituted compound is limited in the public domain, the information presented, based on closely related analogs, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other related isoxazolone derivatives. Further research to fully elucidate the spectroscopic and biological properties of this compound is encouraged.

References

- 1. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

The Isoxazolone Ring: A Technical Guide to Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

The isoxazolone scaffold is a privileged five-membered heterocyclic ring system integral to numerous pharmacologically active agents and agrochemicals. Its unique electronic and structural properties contribute to its biological activity, but also dictate its stability profile. Understanding the physical and chemical stability of the isoxazolone ring is paramount for drug development professionals to ensure the safety, efficacy, and shelf-life of new chemical entities. This technical guide provides an in-depth analysis of the isoxazolone ring's stability, summarizing degradation pathways, quantitative data, and detailed experimental protocols for stability assessment.

Chemical Stability and Degradation Pathways

The stability of the isoxazolone ring is highly dependent on its substitution pattern and the environmental conditions to which it is exposed. The inherent strain in the N-O bond makes it a potential cleavage site under various stress conditions.

Hydrolytic Stability

Hydrolysis is a critical degradation pathway for many isoxazolone-containing compounds, with the rate and mechanism being highly pH-dependent.

-

Acidic Conditions: The isoxazolone ring generally exhibits high stability in acidic media. Protonation of the ring nitrogen can occur, but this typically does not lead to rapid ring cleavage. Studies on various isoxazolone derivatives, including the drug leflunomide, show resistance to degradation at acidic pH.[1]

-

Neutral and Basic Conditions: The ring is significantly more susceptible to degradation in neutral and, particularly, alkaline environments. For 3-unsubstituted isoxazolones, base-catalyzed hydrolysis is a primary degradation pathway.[2] The mechanism involves the deprotonation of the C3-hydrogen, which facilitates the cleavage of the weak N-O bond, leading to ring opening.[1] This reaction is also temperature-dependent, with higher temperatures accelerating the degradation rate significantly.[1]

A proposed mechanism for the base-catalyzed degradation of a 3-unsubstituted isoxazolone ring is depicted below.

Photostability

Photodegradation can be a significant issue for isoxazolone-containing molecules. The weak N-O bond is susceptible to cleavage upon absorption of UV radiation.[3] This can lead to a complex series of reactions, including rearrangement to form oxazole derivatives or fragmentation into smaller molecules. Photostability testing, as mandated by ICH guideline Q1B, is crucial.[4][5] Key parameters, such as the quantum yield of photodegradation, can be determined to quantify this liability.[3]

Thermal Stability

Isoxazolone derivatives are generally stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The specific degradation pathway and products are highly dependent on the molecule's overall structure. Thermal stress testing, typically at temperatures 10°C above accelerated stability conditions, is used to probe this potential liability.[6][7]

Oxidative Stability

Oxidative degradation is another potential pathway, particularly for isoxazolones with electron-rich substituents. Common laboratory and industrial oxidizing agents, or even atmospheric oxygen, can initiate degradation. Forced degradation studies using reagents like hydrogen peroxide (H₂O₂) are essential to identify potential oxidative liabilities and degradants.

Quantitative Stability Data

Quantitative data is essential for comparing the stability of different derivatives and for predicting shelf-life. The following table summarizes stability data for the isoxazolone-containing drug leflunomide as a case study.

| Compound | Stress Condition | Temperature (°C) | Half-life (t½) | Reference |

| Leflunomide | pH 4.0 Buffer | 25 | Stable | [1] |

| Leflunomide | pH 7.4 Buffer | 25 | Stable | [1] |

| Leflunomide | pH 10.0 Buffer | 25 | ~6.0 hours | [1] |

| Leflunomide | pH 4.0 Buffer | 37 | Stable | [1] |

| Leflunomide | pH 7.4 Buffer | 37 | ~7.4 hours | [1] |

| Leflunomide | pH 10.0 Buffer | 37 | ~1.2 hours | [1] |

Physical Stability

Beyond chemical degradation, the physical properties of an isoxazolone-containing active pharmaceutical ingredient (API) can impact its stability and bioavailability.

-

Polymorphism: Many organic molecules, including isoxazolones, can exist in multiple crystalline forms, or polymorphs.[8][9] Different polymorphs possess different crystal lattice energies, which can affect their melting point, solubility, dissolution rate, and physical stability.[8][10] A metastable polymorph may be more soluble but can convert to a more stable, less soluble form over time, impacting the drug product's performance.[10]

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air can also be a stability concern. Water absorption can induce chemical degradation (hydrolysis) or trigger a polymorphic transformation.[11]

Characterizing and controlling the solid-state form of an isoxazolone API is a critical step in drug development.

Experimental Protocols for Stability Assessment

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[4][12]

General Protocol for Forced Degradation Studies

The objective is typically to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without being overly complex.[4][13]

Detailed Methodologies

1. Acid/Base Hydrolysis:

-

Objective: To assess degradation in acidic and basic environments.

-

Protocol:

-

Prepare a stock solution of the isoxazolone compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.[14]

-

For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.[14]

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).[15]

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the reaction.

-

Dilute with mobile phase and analyze by HPLC.

-

2. Oxidative Degradation:

-

Objective: To assess susceptibility to oxidation.

-

Protocol:

-

Prepare a stock solution of the compound (1 mg/mL).

-

Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution.[15]

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

3. Thermal Degradation:

-

Objective: To evaluate the effect of high temperature.

-

Protocol:

-

For solid-state studies, place the powdered API in a controlled temperature oven (e.g., 60-80°C).[15]

-

For solution-state studies, reflux a solution of the compound.

-

Sample at various time points, dissolve (if solid), and analyze by HPLC.

-

4. Photodegradation:

-

Objective: To determine light sensitivity.

-

Protocol:

-

Expose solid API and a solution of the compound to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the light-exposed and dark control samples by HPLC.

-

Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for these studies.[16] The method must be able to separate the intact drug from all process impurities and degradation products. A typical setup involves a C18 reverse-phase column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol, with UV detection at an appropriate wavelength. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. addi.ehu.es [addi.ehu.es]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. mdpi.com [mdpi.com]

- 8. primescholars.com [primescholars.com]

- 9. researchgate.net [researchgate.net]

- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. cuacuonbinhduong.com [cuacuonbinhduong.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. biomedres.us [biomedres.us]

- 15. SOP for Forced Degradation Study [m-pharmainfo.com]

- 16. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Phenylisoxazol-5(4H)-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-phenylisoxazol-5(4H)-one and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines key therapeutic targets, summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for assessing biological activity, and visualizes relevant pathways and workflows.

Overview of Therapeutic Targets

Analogs of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, including cancer, inflammatory disorders, and metabolic diseases. The primary therapeutic targets identified to date include:

-

Acetyl-CoA Carboxylase (ACC): A critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.[1]

-

Inosine Monophosphate Dehydrogenase (IMPDH): A key enzyme in the de novo synthesis of guanine nucleotides, essential for DNA and RNA synthesis, making it a target for antiviral and anticancer agents.

-

Lipoxygenase (LOX): A family of enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation.

-

Trypsin: A serine protease involved in digestion and implicated in various pathological processes, including inflammation and cancer.

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of diabetes and obesity.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various this compound analogs against their respective targets.

Table 1: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of 4-Phenoxy-phenyl Isoxazole Analogs [1]

| Compound | hACC1 IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 6g | 99.8 | 1.10 | 1.73 | 1.50 |

| 6l | Not Reported | 0.22 | 0.26 | 0.21 |

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Isoxazol-5(4H)-one Derivatives

| Compound | PTP1B IC50 (µM) |

| C3 | 2.3 |

Note: Data for IMPDH, Lipoxygenase, and Trypsin inhibition was primarily qualitative in the sourced literature, hence quantitative tables are not provided.

Signaling Pathways and Experimental Workflows

Acetyl-CoA Carboxylase Inhibition Pathway

The inhibition of ACC by 4-phenoxy-phenyl isoxazole analogs disrupts fatty acid synthesis, leading to a decrease in malonyl-CoA levels. This can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells.[1]

Caption: ACC Inhibition Pathway by 4-Phenoxy-phenyl Isoxazole Analogs.

General Synthetic Workflow for 4-Phenoxy-phenyl Isoxazoles

The synthesis of 4-phenoxy-phenyl isoxazole analogs typically involves a multi-step process starting from commercially available materials.

Caption: General Synthetic Workflow for 4-Phenoxy-phenyl Isoxazoles.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the analogs on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A.

-

Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with test compounds as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of lipoxygenase activity.

Materials:

-

Soybean lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds dissolved in DMSO

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the borate buffer and the test compound at various concentrations.

-

Add the lipoxygenase enzyme solution and incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC50 values.

PTP1B Inhibition Assay

This colorimetric assay is used to screen for inhibitors of protein tyrosine phosphatase 1B.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

Test compounds

-

Microplate reader

Procedure:

-

Add the assay buffer, test compound, and PTP1B enzyme to the wells of a 96-well plate.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs have demonstrated significant inhibitory activity against a range of clinically relevant targets. The data and protocols presented in this guide are intended to facilitate further research and drug development efforts in this promising area of medicinal chemistry. Future work should focus on optimizing the potency and selectivity of these compounds and evaluating their efficacy and safety in preclinical models.

References

A Comprehensive Review of 4-Phenylisoxazol-5(4H)-one Derivatives for Novel Research and Drug Development

The 4-phenylisoxazol-5(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential in anticancer drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is often achieved through efficient and straightforward chemical reactions. One of the most common methods is a one-pot, three-component condensation reaction.[1] This approach offers high atom economy and allows for the generation of a diverse range of derivatives in good yields.

A typical synthesis involves the reaction of an aryl aldehyde, hydroxylamine hydrochloride, and a β-keto ester in a suitable solvent, often in the presence of a catalyst.[1] Another well-established method is the Erlenmeyer–Plochl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and sodium acetate.[2]

General Experimental Protocol for Three-Component Synthesis

A general procedure for the synthesis of 4-arylidene-3-substituted-isoxazol-5(4H)-ones is as follows:

-

A mixture of an appropriate aryl aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and a β-keto ester (e.g., ethyl acetoacetate, 1 mmol) is prepared in an environmentally friendly solvent such as water or ethanol.[1]

-

A catalytic amount of a suitable catalyst, for instance, urea, is added to the reaction mixture.[1]

-

The mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to a full day.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water or another appropriate solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield the desired this compound derivative.

General workflow for the three-component synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Their versatility makes them attractive scaffolds for the development of new therapeutic agents.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds.[4] Several derivatives have shown potent cytotoxic effects against various human cancer cell lines, including those of the lung (A549), breast (MDA-MB-231), and liver (HepG2).[5][6]

One of the key mechanisms underlying the anticancer activity of certain this compound derivatives is the inhibition of Acetyl-CoA Carboxylase (ACC).[5][7] ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation.[5][6] By inhibiting ACC, these compounds can disrupt cancer cell metabolism, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of representative this compound derivatives from the literature.

Table 1: Acetyl-CoA Carboxylase (ACC1) Inhibitory Activity

| Compound | IC₅₀ (nM) for hACC1 | Reference |

| 6g | 99.8 | [5] |

| CP-640186 (Reference) | 108.8 | [6] |

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)

| Compound | A549 (Lung) | HepG2 (Liver) | MDA-MB-231 (Breast) | K562 (Leukemia) | Reference |

| 6l | 0.22 | 0.26 | 0.21 | - | [5][8] |

| Doxorubicin (Reference) | - | - | - | - | [5] |

| Compound 1 | - | - | - | 0.071 | [9] |

| Compound 2 | - | - | - | 0.018 | [9] |

| Compound 3 | - | - | - | 0.044 | [9] |

Mechanism of Action: ACC Inhibition Pathway

The inhibition of ACC by this compound derivatives triggers a cascade of events within cancer cells. The primary consequence is a reduction in the levels of malonyl-CoA, the product of the ACC-catalyzed reaction.[5] This depletion of malonyl-CoA disrupts fatty acid synthesis, which is essential for membrane production and energy storage in rapidly dividing cells. The downstream effects include the arrest of the cell cycle, typically at the G0/G1 phase, and the induction of programmed cell death (apoptosis).[5]

Signaling pathway of anticancer activity via ACC inhibition.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5][6]

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration, typically 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[5]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable core for the development of novel therapeutic agents, particularly in the field of oncology. The straightforward synthesis and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening. The identification of Acetyl-CoA Carboxylase as a key target provides a clear mechanistic basis for their anticancer activity.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for ACC. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their efficacy, pharmacokinetic properties, and safety profiles in preclinical models. The broad biological activity of this scaffold also suggests that its potential in other therapeutic areas, such as infectious and inflammatory diseases, should be further explored.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Supramolecular Landscape of Substituted Isoxazolones: A Technical Guide to Hirshfeld Surface Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract